Cas no 19462-98-7 (5,6-Dichloro-1H-benzodimidazole-2-thiol)
5,6-Dichloro-1H-benzodimidazole-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 5,6-Dichloro-2-mercaptobenzimidazole
- 5,6-dichloro-1,3-dihydrobenzimidazole-2-thione
- 5,6-dichloro-1,3-dihydro-benzoimidazole-2-thione
- 5,6-Dichlorobenzimidazole-2-Thiol
- 2-Mercapto-5,6-dichlorobenzimidazole
- 5,6-dichloro-1H-benzimidazole-2-thiol
- 5,6-dichlorobenzimidazole-2-thione
- 5,7diCl2SH-BzInd
- 5,6-dichloro-1H-1,3-benzodiazole-2-thiol
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 5,6-Dichloro-2-mercaptobenzimidazole
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95+%
- NSC140854
- 2H-Benzimidazole-2-thione, 5,6-dichloro-1,3-dihydro-
- Maybridge1_000567
- KSC541K7P
- HMS543B17
- AFDOMGKBKBKUHB-UHFFFAOYSA-N
- AP6JYC35KQ
- CS-0097798
- 5,6-dichloro-2,3-dihydro-1H-1,3-benzodiazole-2-thione
- UNII-AP6JYC35KQ
- NSC 140854
- AKOS000297170
- 19462-98-7
- DTXSID60173103
- AKOS022421149
- C73699
- W-206438
- A880186
- SCHEMBL2105304
- 5,6-dichloro-1H-benzo[d]imidazole-2(3H)-thione
- CHEMBL71706
- 2H-Benzimidazole-2-thione,5,6-dichloro-1,3-dihydro-
- SY106385
- NSC-140854
- 5,6-Dichloro-1,3-dihydro-2H-benzimidazole-2-thione
- DS-3964
- FT-0619814
- MFCD00052398
- 5,6-dichloro-2-benzimidazolethiol
- 5,6-Dichloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- 5,6-DICHLORO-1,3-DIHYDRO-1,3-BENZODIAZOLE-2-THIONE
- 5,6-Dichloro-1H-benzodimidazole-2-thiol
-
- MDL: MFCD00052398
- Inchi: 1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
- InChI Key: AFDOMGKBKBKUHB-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(N2)=S)Cl
Computed Properties
- Exact Mass: 217.94700
- Monoisotopic Mass: 217.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Uncertain
- Density: 1.68
- Melting Point: 300 °C
- Boiling Point: 329.8°C at 760 mmHg
- Flash Point: 153.3°C
- Refractive Index: 1.755
- Water Partition Coefficient: Insoluble in water.
- PSA: 67.48000
- LogP: 3.15840
- Solubility: Uncertain
5,6-Dichloro-1H-benzodimidazole-2-thiol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R20/21/22; R36/37/38
5,6-Dichloro-1H-benzodimidazole-2-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-Dichloro-1H-benzodimidazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A069003487-5g |
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19462-98-7 | 97% | 5g |
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| Chemenu | CM156679-10g |
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19462-98-7 | 97% | 10g |
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| TRC | D435583-50mg |
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19462-98-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435583-100mg |
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol |
19462-98-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435583-500mg |
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol |
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$ 135.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834421-5g |
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5,6-Dichloro-1H-benzodimidazole-2-thiol Suppliers
5,6-Dichloro-1H-benzodimidazole-2-thiol Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5,6-Dichloro-1H-benzodimidazole-2-thiol
5,6-Dichloro-1H-benzodimidazole-2-thiol: A Comprehensive Overview
The compound 5,6-Dichloro-1H-benzodimidazole-2-thiol (CAS No. 19462-98-7) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization across different industries.
5,6-Dichloro-1H-benzodimidazole-2-thiol belongs to the class of benzodimidazoles, which are bicyclic heterocycles consisting of a benzene ring fused with an imidazole ring. The presence of two chlorine atoms at the 5 and 6 positions introduces electronic and steric effects that significantly influence the compound's reactivity and stability. Additionally, the thiol (-SH) group at the 2-position imparts unique functional properties, making this molecule versatile for various chemical transformations.
Recent studies have highlighted the importance of benzodimidazoles in drug discovery and materials science. The incorporation of chlorine atoms in 5,6-Dichloro-1H-benzodimidazole-2-thiol enhances its pharmacokinetic properties, making it a promising candidate for therapeutic applications. For instance, research has shown that this compound exhibits potent antioxidant activity, which could be exploited in the development of novel anti-inflammatory agents.
The synthesis of 5,6-Dichloro-1H-benzodimidazole-2-thiol involves a multi-step process that typically begins with the preparation of chlorobenzene derivatives. The subsequent cyclization reactions are critical in forming the imidazole ring and introducing the thiol group. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and improved purity of the final product.
In terms of physical properties, 5,6-Dichloro-1H-benzodimidazole-2-thiol is characterized by its high melting point and moderate solubility in polar solvents. These attributes make it suitable for use in high-temperature applications and as a precursor for more complex organic molecules. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its application in catalysis and coordination chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of 5,6-Dichloro-1H-benzodimidazole-2-thiol with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's frontier molecular orbitals and its potential as a building block for advanced materials such as organic semiconductors.
The application of 5,6-Dichloro-1H-benzodimidazole-2-thiol extends beyond traditional chemical synthesis. It has been utilized as a ligand in metalloorganic frameworks (MOFs), where its thiol group facilitates strong metal-ligand interactions. These MOFs exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation technologies.
In conclusion, 5,6-Dichloro-1H-benzodimidazole-2-thiol is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthetic methods and computational modeling, positions it as a key player in future innovations. As research continues to unravel its properties and applications further, this compound is poised to make significant contributions to both academic and industrial sectors.
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